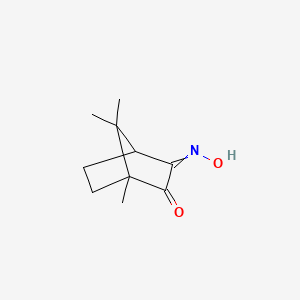
4-Methanehydrazonoylbenzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanehydrazonoylbenzene-1,2,3-triol, commonly known as MHB, is a chemical compound with potential applications in scientific research. It is a derivative of benzene and is characterized by its triol structure, which makes it a versatile molecule for various biological and chemical processes. In
Wirkmechanismus
The mechanism of action of MHB is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of oxidative stress. MHB has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and peroxidase, an enzyme involved in the breakdown of hydrogen peroxide. Additionally, MHB can induce oxidative stress by generating reactive oxygen species, which can lead to cell damage and death.
Biochemical and Physiological Effects
MHB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of cell cycle arrest and apoptosis, and the generation of reactive oxygen species. Additionally, MHB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MHB in lab experiments is its versatility, as it can be used in various biological and chemical processes. Additionally, MHB is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to using MHB in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of MHB, including the development of new drugs based on its structure and the further investigation of its mechanism of action. Additionally, MHB could be used in the study of various biological systems, including the role of oxidative stress in disease development. Further research is needed to fully understand the potential applications of MHB in scientific research.
Conclusion
In conclusion, MHB is a versatile chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of MHB in various fields of study.
Synthesemethoden
MHB can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with 1,2,3-benzenetriol in the presence of a reducing agent such as zinc. Another method involves the reaction of 4-nitrophenylhydrazine with 1,2,3-benzenetriol in the presence of a catalyst such as palladium on carbon. The resulting MHB compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MHB has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, MHB has been used to study the mechanism of action of various enzymes, including tyrosinase and peroxidase.
Eigenschaften
IUPAC Name |
4-methanehydrazonoylbenzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJXVIBSJRUQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NN)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)


